5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a bromine atom, a tert-butylphenyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, the introduction of the bromine atom, and the attachment of the tert-butylphenyl group. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Attachment of the tert-Butylphenyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods to introduce the tert-butylphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted derivatives .
Scientific Research Applications
5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1,3-di-tert-butyl-2-methoxybenzene
- tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
What sets 5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific reactivity, biological activity, or physical properties that make it valuable for particular applications in research and industry .
Properties
Molecular Formula |
C22H24BrNO3 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C22H24BrNO3/c1-5-24-18-11-10-16(23)12-17(18)22(27,20(24)26)13-19(25)14-6-8-15(9-7-14)21(2,3)4/h6-12,27H,5,13H2,1-4H3 |
InChI Key |
MFYQVQPXLDWBJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O |
Origin of Product |
United States |
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